molecular formula C18H18N4O6S2 B2532100 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886910-62-9

4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2532100
CAS No.: 886910-62-9
M. Wt: 450.48
InChI Key: UVNWPWGAZWPLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,4-oxadiazole derivative featuring a dimethylsulfamoyl group on the benzamide moiety and a 4-methanesulfonylphenyl substituent on the oxadiazole ring. Its molecular formula is C₁₉H₁₉N₄O₆S₂ (calculated molecular weight: 479.5 g/mol).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S2/c1-22(2)30(26,27)15-10-4-12(5-11-15)16(23)19-18-21-20-17(28-18)13-6-8-14(9-7-13)29(3,24)25/h4-11H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNWPWGAZWPLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the benzamide and sulfonyl groups under controlled conditions. Specific reagents and catalysts, such as sulfuric acid or phosphorous oxychloride, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the process, reducing production costs and improving scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

Compound Name/ID Sulfamoyl Substituent Key Features Biological Activity/Notes References
Target Compound Dimethyl Methanesulfonylphenyl on oxadiazole; balanced lipophilicity and polarity No direct activity data reported
4-(Diethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Diethyl Increased lipophilicity due to ethyl groups; similar oxadiazole substituent Not tested; predicted lower solubility
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl/ethyl Bulky substituents may hinder membrane permeability Commercial availability (CAS 850936-24-2)

Key Insights :

  • Dimethyl vs. Diethyl : The target compound’s dimethyl group likely offers better solubility than diethyl analogs, which may be more lipophilic but less metabolically stable .
  • Benzyl/ethyl substituents : These bulkier groups (e.g., in ) could reduce bioavailability compared to the target’s compact dimethylsulfamoyl group .

Substituent Variations on the Oxadiazole Ring

Compound Name/ID Oxadiazole Substituent Key Features Biological Activity References
Target Compound 4-Methanesulfonylphenyl Electron-withdrawing sulfonyl group; enhances target binding No direct data
LMM5 (4-Methoxyphenyl)methyl Methoxy group increases electron density; antifungal activity against C. albicans MIC: 50 μg/mL (stock solution)
LMM11 Furan-2-yl Heteroaromatic ring; moderate antifungal activity MIC: 100 μg/mL (stock solution)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide Thiophen-2-yl Sulfur-containing heterocycle; potential for enhanced π-π interactions Synthesized (60% yield; 95.3% HPLC purity)

Key Insights :

  • Methanesulfonylphenyl (Target) : The sulfonyl group may improve binding to enzymes like thioredoxin reductase, similar to LMM5/LMM11 .

Biological Activity

4-(Dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 886910-62-9) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O6S2C_{18}H_{18}N_{4}O_{6}S_{2}, with a molecular weight of 450.5 g/mol. The structure includes a benzamide core, dimethylsulfamoyl group, and a substituted oxadiazole ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC18H18N4O6S2C_{18}H_{18}N_{4}O_{6}S_{2}
Molecular Weight450.5 g/mol
CAS Number886910-62-9

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains. The presence of the dimethylsulfamoyl group is hypothesized to enhance this activity by interfering with bacterial folate synthesis.

Anticancer Properties

Emerging evidence suggests that oxadiazole derivatives can exhibit anticancer activity. A study focused on related compounds demonstrated that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. The specific effects of 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide on cancer cells remain to be fully elucidated but warrant further investigation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in preclinical studies. Compounds with similar functional groups have shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar sulfamoyl groups exhibited significant inhibition zones, suggesting potential application in treating bacterial infections.
  • Anticancer Activity : In vitro studies on oxadiazole derivatives revealed that these compounds could inhibit the proliferation of breast cancer cells (MCF-7) by inducing G2/M phase arrest. The specific mechanisms involved caspase activation and modulation of Bcl-2 family proteins.
  • Inflammation Model : In a murine model of acute inflammation, administration of related compounds resulted in reduced levels of TNF-alpha and IL-6, indicating a potential pathway for anti-inflammatory action.

Q & A

Q. What are the key synthetic steps for preparing 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology : The synthesis involves three critical steps (Figure 1):

Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride using a base (e.g., triethylamine) to activate the nucleophile .

Sulfamoyl group introduction : Coupling the intermediate with dimethylsulfamoyl chloride using EDCI/HOBt to form the sulfonamide bond .

  • Key Data :
  • Optimal reaction temperature: 0–5°C for oxadiazole cyclization .
  • Yield improvement: Use of anhydrous DMF as solvent increases coupling efficiency by ~15% .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Identify protons on the oxadiazole ring (δ 8.2–8.5 ppm) and sulfamoyl group (δ 3.1 ppm for dimethyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 450.48 (C₁₈H₁₈N₄O₆S₂) .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (1350–1300 cm⁻¹) and oxadiazole C=N vibrations (1600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :
  • Antimicrobial testing : Follow CLSI guidelines using Candida albicans (ATCC 90028) and Staphylococcus aureus (ATCC 25923) at concentrations of 1–100 µM .
  • Cytotoxicity assays : Use MTT protocol on HeLa cells, with IC₅₀ calculations via nonlinear regression .
    • Key Data :
  • Positive control: Fluconazole (MIC: 2 µg/mL for C. albicans) .

Advanced Research Questions

Q. How can the coupling reaction yield be optimized when introducing the sulfamoyl group?

  • Methodology :
  • Catalyst screening : Compare EDCI, DCC, and DIC for sulfamoyl coupling efficiency (EDCI yields 78% vs. DCC 65%) .
  • Solvent optimization : Anhydrous DMF outperforms THF due to better solubility of intermediates .
  • Purification : Use preparative HPLC with C18 columns (MeCN:H₂O gradient) to isolate the product >95% purity .
    • Contradiction resolution : Lower yields in scaled-up reactions may require inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How can contradictory results in biological activity data across assays be resolved?

  • Methodology :
  • Assay standardization : Replicate assays under identical conditions (pH 7.4, 37°C, RPMI-1640 media) .
  • Dose-response refinement : Test 10-dose ranges (0.1–100 µM) to identify nonlinear activity trends .
  • Structural analogs : Compare activity of derivatives (e.g., replacing methanesulfonyl with methylpiperidinyl groups) to isolate pharmacophores .
    • Key Data :
  • Example: LMM5 (a structural analog) showed 80% inhibition of C. albicans at 25 µM but no activity at 50 µM due to aggregation .

Q. What computational strategies validate the compound’s mechanism of action?

  • Methodology :
  • Molecular docking : Use AutoDock Vina to model interactions with C. albicans thioredoxin reductase (PDB: 1ETR). Key residues: Cys138 and His101 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methanesulfonyl vs. methyl groups) with antifungal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.